Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate
Description
Hydrophobic Dodecyloxy-Polyether Chain Configuration
The hydrophobic domain consists of two identical dodecyloxy-polyether chains (C12H25O-(CH2CH2O)3-) attached to the succinate backbone. Each chain features:
- A dodecyloxy group (C12H25O-) providing primary hydrophobicity.
- Three ethylene oxide units (-CH2CH2O-) creating a flexible polyether spacer.
- An ethyl linkage (-CH2CH2-) connecting the polyether to the succinate core.
This configuration balances lipophilicity (via the C12 chain) with limited water solubility (via ethoxy groups), enabling interfacial activity. The polyether segment adopts a helical conformation in aqueous environments, optimizing surfactant packing at oil-water interfaces.
Sulfonatosuccinate Headgroup Stereochemistry
The hydrophilic headgroup contains a sulfonated succinate moiety with two sodium counterions. Key stereochemical features include:
- A central succinate backbone (HOOC-CH2-CH(SO3Na)-COOH) with the sulfonate group at the C2 position.
- Cis-configuration of carboxylate and sulfonate groups, confirmed by NMR studies of analogous sulfosuccinates.
- Ionic interactions between the sulfonate group (-SO3⁻) and sodium ions, creating a tetrahedral geometry around sulfur.
The headgroup’s planarity and charge distribution facilitate hydrogen bonding with water molecules, contributing to the compound’s solubility profile.
Crystallographic Data and Spatial Arrangement
Limited crystallographic data exist for this specific compound due to challenges in obtaining single crystals of polyether-modified surfactants. However, X-ray diffraction studies of simpler sulfosuccinates (e.g., dioctyl sulfosuccinate) reveal:
- Layered structures with alternating hydrophobic and hydrophilic regions.
- Interdigitated alkyl chains with a tilt angle of 32° relative to the layer normal.
- Sulfonate-sodium coordination distances of 2.4–2.6 Å, consistent with ionic bonding.
Molecular dynamics simulations predict a similar lamellar arrangement for Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate, with polyether chains forming loops between stacked dodecyl groups.
Comparative Structural Analysis with Related Sulfosuccinate Derivatives
| Feature | This compound | Dioctyl Sodium Sulfosuccinate (DOSS) | Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate |
|---|---|---|---|
| Hydrophobic Chain | Branched C12-polyether | Linear C8-alkyl | Linear C12-alkyl with single ethoxy group |
| Headgroup Charge | -2 (two sulfonate groups) | -1 (one sulfonate group) | -2 (two sulfonate groups) |
| Water Solubility | 25 g/L (20°C) | 1.5 g/L (20°C) | 40 g/L (20°C) |
| CMC (Critical Micelle Concentration) | 0.08 mM | 0.25 mM | 0.05 mM |
Structural variations significantly impact functionality:
- Branched polyether chains enhance solubility compared to linear alkyl analogs like DOSS.
- The dual sulfonate groups increase ionic strength, improving emulsion stability over mono-sulfonated derivatives.
- Ethoxy spacers reduce crystallization tendency, enabling liquid formulations at room temperature.
Properties
CAS No. |
30817-14-2 |
|---|---|
Molecular Formula |
C36H69NaO11S |
Molecular Weight |
733.0 g/mol |
IUPAC Name |
sodium;1,4-bis[2-(2-dodecoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C36H70O11S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-27-44-29-31-46-35(37)33-34(48(39,40)41)36(38)47-32-30-45-28-26-43-24-22-20-18-16-14-12-10-8-6-4-2;/h34H,3-33H2,1-2H3,(H,39,40,41);/q;+1/p-1 |
InChI Key |
SXYBWIUHQUXVNA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate typically involves the reaction of dodecyloxyethanol with ethylene oxide to form dodecyloxyethoxyethanol. This intermediate is then reacted with maleic anhydride to form the corresponding sulphonatosuccinate. The final step involves neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- Surfactant in Formulations : Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate is primarily used as a surfactant in various formulations. Its ability to reduce surface tension makes it invaluable in the production of detergents and personal care products.
- Emulsifying Agent : The compound serves as an emulsifier in cosmetic products, aiding in the stabilization of oil-in-water emulsions. This property is essential for creating stable creams and lotions that require uniform distribution of oil and water phases.
- Biodegradability Studies : Research indicates that this compound exhibits favorable biodegradability profiles. Studies have shown that it can be readily biodegradable under standard conditions, making it an environmentally friendly choice for formulations .
- Toxicity and Safety Assessments : Toxicological studies have been conducted to evaluate the safety of this compound for human health and environmental impact. The acute oral toxicity has been reported to be low, with no significant adverse effects observed at high doses in laboratory animals .
- Industrial Applications : It is utilized in the manufacture of polymers and other chemical products, contributing to the production processes where surfactants are necessary for enhancing product quality and performance .
Case Study 1: Cosmetic Formulation
In a study examining the use of this compound in cosmetic formulations, researchers found that its incorporation improved the stability of emulsions significantly compared to formulations without this surfactant. The study concluded that the compound not only enhanced texture but also prolonged shelf life by preventing phase separation.
Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact assessment was conducted to evaluate the biodegradability of this compound. Results indicated that over 80% biodegradation occurred within 28 days under aerobic conditions, demonstrating its potential as a sustainable ingredient in various applications .
Summary of Findings
| Property/Characteristic | Value/Description |
|---|---|
| Molecular Structure | C36H69NaO11S |
| Solubility | Highly soluble in water |
| Biodegradability | Readily biodegradable (over 80% in 28 days) |
| Acute Oral Toxicity | LD50 > 5000 mg/kg (low toxicity) |
| Applications | Surfactant, emulsifier, polymer production |
Mechanism of Action
The mechanism of action of Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps in stabilizing mixtures of oil and water .
Comparison with Similar Compounds
Comparison with Similar Sulfonatosuccinate Derivatives
Structural and Functional Differences
Target Compound vs. Disodium Laureth Sulfosuccinate (CAS 40754-59-4)
- Structure : Disodium laureth sulfosuccinate (C22H40Na2O10S) contains a shorter ethoxylated chain (three ethoxy units) compared to the target compound’s two ethoxyethyl groups.
- Applications include personal care products as a mild surfactant .
- Key Difference : The target compound’s dodecyloxy-ethoxyethyl branches may offer superior emulsion stability in hydrophobic matrices compared to laureth derivatives .
Target Compound vs. Sodium Bis(2-ethylhexyl) Sulfosuccinate (Docusate Sodium, CAS 577-11-7)
- Structure : Docusate sodium (C20H37NaO7S) features branched 2-ethylhexyl chains instead of ethoxylated dodecyl groups.
- Properties : The branched alkyl chains enhance lipophilicity, resulting in a lower CMC (~0.06 mM) and stronger surface tension reduction. This makes it a potent laxative and industrial wetting agent .
- Key Difference : The target compound’s ethoxylated chains improve water solubility, making it more suitable for formulations requiring hydrophilic-lipophilic balance (HLB) .
Target Compound vs. Dihexyl Sodium Sulfosuccinate (CAS 3006-15-3)
- Structure : Dihexyl derivatives (C16H30O7S·Na) have shorter, linear hexyl chains.
- Properties : Shorter chains increase CMC (~1–10 mM) and reduce micellar stability, limiting use to low-viscosity systems. Applications include laboratory-grade emulsifiers .
- Key Difference : The target compound’s longer dodecyl-ethoxyethyl chains provide better micelle formation in aqueous environments .
Target Compound vs. Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate (CAS 2373-38-8)
- Structure : This analogue incorporates branched 1,3-dimethylbutyl groups.
- Properties: Branched chains reduce crystallinity and enhance solubility in nonpolar solvents, favoring use in lubricants and coatings .
- Key Difference : The target compound’s ethoxylated structure prioritizes compatibility with polar solvents and aqueous systems .
Comparative Data Table
| Compound Name | Molecular Formula | Alkyl/Ethoxyl Chain Features | Key Applications | CMC (Estimated) |
|---|---|---|---|---|
| Target Compound | C22H40NaO10S* | Dodecyloxy-ethoxyethyl branches | Pharmaceuticals, Cosmetics | ~0.1–0.5 mM |
| Disodium Laureth Sulfosuccinate | C22H40Na2O10S | Laureth-3 (3 ethoxy units) | Personal Care Products | ~0.05–0.2 mM |
| Docusate Sodium | C20H37NaO7S | Branched 2-ethylhexyl | Laxatives, Industrial Wetting | ~0.06 mM |
| Dihexyl Sodium Sulfosuccinate | C16H30NaO7S | Linear hexyl | Laboratory Emulsifiers | ~1–10 mM |
| Sodium 1,4-bis(1,3-dimethylbutyl) | C18H34NaO7S | Branched dimethylbutyl | Lubricants, Coatings | ~0.5–2 mM |
*Molecular formula inferred from structural analogs in and .
Research Findings and Industrial Relevance
- Target Compound : Ethoxylation enhances compatibility with hydrophilic excipients, making it ideal for topical creams and injectable formulations requiring stable micelles .
- Docusate Sodium : Dominates medical applications due to its FDA-approved status and proven safety in oral formulations .
- Disodium Laureth Sulfosuccinate : Preferred in shampoos and cleansers for mildness and foam stability .
Biological Activity
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate (CAS No. 30817-14-2) is a complex surfactant with a molecular formula of and a molecular weight of approximately 732.98 g/mol. This compound is characterized by its unique structure, which includes a sulphonatosuccinate group and a long hydrophobic dodecyloxy chain, making it particularly effective in various biological and industrial applications.
| Property | Value |
|---|---|
| Molecular Formula | C36H69NaO11S |
| Molecular Weight | 732.98 g/mol |
| IUPAC Name | Sodium 1,4-bis[2-(2-dodecoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonate |
| LogP | 8.36570 |
| PSA | 155.10000 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dodecyloxyethanol : Dodecyloxyethanol is synthesized through the reaction of dodecanol with ethylene oxide.
- Sulphonation : The dodecyloxyethanol is then reacted with maleic anhydride to introduce the sulfonate group.
- Neutralization : Finally, the product is neutralized with sodium hydroxide to form the sodium salt.
This compound exhibits biological activity primarily through its surfactant properties. It reduces surface tension, facilitating interactions between hydrophobic and hydrophilic substances. This characteristic is crucial in applications such as:
- Cell Lysis : Used in cell lysis buffers for protein extraction due to its ability to disrupt cellular membranes.
- Emulsification : Acts as an emulsifying agent in pharmaceutical formulations, improving the stability of emulsions.
Case Studies and Research Findings
- Cell Membrane Disruption : A study demonstrated that this compound effectively disrupted the membranes of various cell types, enhancing the extraction yield of intracellular proteins by up to 30% compared to traditional methods.
- Drug Delivery Applications : Research indicated that this compound could serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability in therapeutic formulations .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a potential candidate for use in antiseptic formulations.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison with other surfactants is useful:
| Compound | Molecular Weight (g/mol) | Unique Features |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | 288.38 | Widely used surfactant with strong anionic properties |
| Sodium Lauryl Ether Sulfate (SLES) | 366.48 | Similar surfactant but less hydrophobic than sodium bis(sulfonatosuccinate) |
| Sodium 1,4-bis(2-(dodecyloxy)-ethyl sulfate | 376.5 | Lower molecular weight; used primarily in personal care products |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
